1-Amino-2,6-dimethylpiperidine is an organic compound with the molecular formula CHN and a molecular weight of approximately 128.2153 g/mol. It is classified as a piperidine derivative, specifically an amine, and is known for its unique structural characteristics, including two methyl groups at the 2 and 6 positions of the piperidine ring. The compound is recognized by various names, including 1-piperidinamine, 2,6-dimethyl-; and piperidine, 1-amino-2,6-dimethyl-. Its IUPAC Standard InChIKey is UAHWWAIVYPJROV-UHFFFAOYSA-N, and it has a CAS Registry Number of 39135-39-2 .
Currently, there is no scientific literature available on the specific mechanism of action of 1-Amino-2,6-dimethylpiperidine.
1-Amino-2,6-dimethylpiperidine finds use as a reactant in various organic synthesis reactions. One example is its role in the synthesis of N-substituted derivatives of 3-aminorhodanine, a heterocyclic compound with potential applications in the pharmaceutical industry [].
The presence of the amine group (NH2) and the two methyl groups (CH3) in its structure allows 1-Amino-2,6-dimethylpiperidine to participate in various functional group transformations. These transformations can involve reactions like acylation (formation of amide bonds), alkylation (formation of carbon-carbon bonds), and condensation reactions with carbonyl compounds.
Research suggests that 1-Amino-2,6-dimethylpiperidine may hold promise in the development of new drugs. Studies have explored its potential as a building block for the synthesis of:
The compound exhibits significant biological activity, particularly as an intermediate in the synthesis of pharmaceutical agents. It is notably involved in the production of:
Additionally, it has been studied for its potential anticonvulsant properties .
The synthesis of 1-amino-2,6-dimethylpiperidine predominantly involves the reduction of 1-nitroso-2,6-dimethylpiperidine. A notable method includes:
1-Amino-2,6-dimethylpiperidine finds applications in various fields:
Several compounds are structurally similar to 1-amino-2,6-dimethylpiperidine. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Amino-2-methylpropane | Simple branched amine | Lacks a cyclic structure; primarily used in synthesis. |
N,N-Dimethylpiperidine | Dimethyl substitution on nitrogen | Used as a solvent and reagent; less biologically active. |
1-Amino-piperidine | Unsubstituted piperidine | More basic than its dimethyl-substituted counterpart; versatile in reactions. |
1-Amino-2,6-dimethylpiperidine stands out due to its specific methyl substitutions that enhance its biological activity and utility in pharmaceutical synthesis compared to these similar compounds .
Flammable;Irritant